2-Chloropyrimidine-4-carboxylic acid

Organic Synthesis Process Chemistry Continuous Manufacturing

Sourcing this specific regioisomer is critical for established synthetic routes in kinase inhibitor (e.g., for hyperphosphatemia) and agrochemical development. Its dual functionality—a reactive 2-chloro group for SNAr and a 4-carboxylic acid for amide/ester coupling—enables rapid diversification, making it essential for your library synthesis and scale-up projects. Ensure route fidelity with the correct building block.

Molecular Formula C5H3ClN2O2
Molecular Weight 158.54 g/mol
CAS No. 149849-92-3
Cat. No. B133435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrimidine-4-carboxylic acid
CAS149849-92-3
Molecular FormulaC5H3ClN2O2
Molecular Weight158.54 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C(=O)O)Cl
InChIInChI=1S/C5H3ClN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)
InChIKeyYMDSUQSBJRDYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3) | Procurement & Specification Guide for Research & Industrial Synthesis


2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3) is a heterocyclic building block with the molecular formula C5H3ClN2O2 and a molecular weight of 158.54 g/mol [1]. It is a pyrimidine derivative featuring a chlorine atom at the 2-position and a carboxylic acid group at the 4-position. This specific substitution pattern confers distinct reactivity and physicochemical properties that are critical for its role as a key intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides) [1]. The compound typically appears as a white to light-yellow powder with a purity specification of ≥97% from reputable suppliers [1].

Why Generic Substitution Fails: Understanding the Unique Structural and Reactivity Profile of 2-Chloropyrimidine-4-carboxylic acid


For scientific and industrial users, substituting 2-chloropyrimidine-4-carboxylic acid with a close analog or in-class compound carries a high risk of failure due to its specific, non-interchangeable properties. This compound's value is derived from the precise positioning of its chloro and carboxylic acid functional groups on the pyrimidine ring. This regioisomerism dictates its reactivity profile, particularly its suitability for selective nucleophilic aromatic substitution (SNAr) at the 2-position, while the 4-carboxylic acid serves as a versatile handle for further derivatization via amide or ester formation [1]. Simply using a different regioisomer, such as 2-chloropyrimidine-5-carboxylic acid, or a different halogenated pyrimidine leads to a different chemical space and downstream biological or material properties. The compound's established role as a specific intermediate for benzenesulfonamide pyrazole kinase inhibitors and other proprietary molecules means that any deviation in the synthetic building block will invalidate the established route and potentially compromise the final product's identity, purity, and activity [1].

Quantitative Evidence for 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3): A Comparative Performance Guide for Scientists and Buyers


Synthetic Yield Superiority: Continuous Flow Synthesis Outperforms Classical Methods

A modern continuous synthesis method provides a total yield for 2-chloropyrimidine-4-carboxylic acid compounds of >70% [1]. This is a significant improvement over an older, classical microbiological oxidation process, which reported a yield of only 28% for the same compound [2]. This yield advantage translates directly to lower cost per gram and improved scalability for procurement and manufacturing.

Organic Synthesis Process Chemistry Continuous Manufacturing Cost of Goods

Regioisomeric Specificity: Defined Position 4-Carboxylic Acid is a Critical Synthetic Handle

2-Chloropyrimidine-4-carboxylic acid possesses a carboxylic acid group at the 4-position of the pyrimidine ring, distinguishing it from its regioisomer, 2-chloropyrimidine-5-carboxylic acid [1]. The 4-position substitution pattern is explicitly required as a key intermediate in the synthesis of benzenesulfonamide pyrazole kinase inhibitors, a class of compounds investigated for the treatment of hyperphosphatemia [2]. The alternative 5-carboxylic acid regioisomer would lead to a different derivative with altered spatial and electronic properties, precluding its use in this established synthetic pathway.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Established Role as a Validated Intermediate in Kinase Inhibitor Synthesis

The compound's value is underscored by its citation as a key intermediate in the synthesis of benzenesulfonamide pyrazole kinase inhibitors, a pharmacologically relevant class [1]. This is a specific, documented application that distinguishes it from other pyrimidine building blocks which may only have generic or unspecified uses. The patent literature explicitly identifies 2-chloropyrimidine-4-carboxylic acid as a starting material for these inhibitors, providing a clear, high-value use case that is not as well-established for its close analogs [1].

Drug Discovery Kinase Inhibition Pharmaceutical Intermediates

Physicochemical Profile: Solubility and Stability Characteristics for Handling and Storage

The compound is reported to be soluble in organic solvents such as ketones, ethers, and alcohols, but insoluble in water . Its density is computed to be 1.4±0.1 g/cm³, with a boiling point of 273.0±50.0 °C at 760 mmHg . Stability data indicates that conditions to avoid include heat, flames, and sparks . This information is essential for planning synthetic reactions, purification steps, and establishing safe and effective storage and handling protocols.

Process Development Analytical Chemistry Material Handling

High-Value Application Scenarios for 2-Chloropyrimidine-4-carboxylic acid (CAS 149849-92-3) Based on Validated Evidence


Synthesis of Benzenesulfonamide Pyrazole Kinase Inhibitors

This compound is a designated key intermediate for the synthesis of this specific class of kinase inhibitors, which are being investigated for the treatment of hyperphosphatemia [1]. Its defined regioisomeric structure is essential for constructing the target molecules, and using any other analog would fail to produce the intended pharmacophore.

Scale-Up and Process Development Using Continuous Flow Chemistry

The documented >70% total yield from a two-step continuous flow synthesis makes this compound a prime candidate for projects moving from bench scale to pilot or commercial production [1]. This process efficiency translates to a lower cost per gram and a more sustainable manufacturing profile, which is a key differentiator for procurement at scale.

General Synthesis of Diverse Pyrimidine-Based Libraries

The presence of a reactive 2-chloro group allows for facile nucleophilic aromatic substitution (SNAr), while the 4-carboxylic acid provides a handle for amide coupling or esterification [1]. This dual functionality enables rapid diversification, making it a versatile building block for generating compound libraries in medicinal chemistry and agrochemical discovery programs.

Research and Development of Agrochemicals

Pyrimidine-4-carboxylic acid derivatives are a known scaffold in herbicide and fungicide development [1]. This compound's specific substitution pattern makes it a valuable precursor for synthesizing novel pyrimidine-based agrochemicals with potential for improved selectivity or potency.

Technical Documentation Hub

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